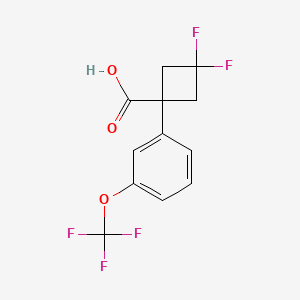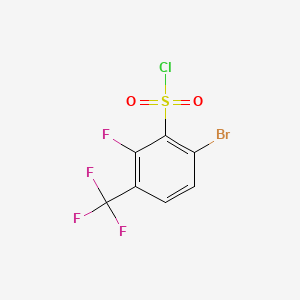
Rel-((2R,5R)-pyrrolidine-2,5-diyl)dimethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rel-((2R,5R)-pyrrolidine-2,5-diyl)dimethanol is a chiral compound with significant importance in various fields of scientific research It is characterized by its unique structure, which includes a pyrrolidine ring substituted with two hydroxymethyl groups at the 2 and 5 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Rel-((2R,5R)-pyrrolidine-2,5-diyl)dimethanol typically involves the use of chiral starting materials and catalysts to ensure the correct stereochemistry. One common method includes the reduction of a pyrrolidine derivative using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods such as catalytic hydrogenation or enzymatic reduction. These methods offer higher yields and better control over the stereochemistry of the final product. The use of continuous flow reactors and advanced purification techniques further enhances the efficiency of the industrial production process.
Analyse Chemischer Reaktionen
Types of Reactions
Rel-((2R,5R)-pyrrolidine-2,5-diyl)dimethanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to form more saturated derivatives using reducing agents like lithium aluminum hydride.
Substitution: The hydroxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of pyrrolidine-2,5-dicarboxylic acid or pyrrolidine-2,5-dialdehyde.
Reduction: Formation of more saturated pyrrolidine derivatives.
Substitution: Formation of various substituted pyrrolidine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Rel-((2R,5R)-pyrrolidine-2,5-diyl)dimethanol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules and as a ligand in asymmetric catalysis.
Biology: Studied for its potential role in enzyme inhibition and as a precursor for biologically active compounds.
Medicine: Investigated for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as a precursor for the synthesis of polymers and other advanced materials.
Wirkmechanismus
The mechanism by which Rel-((2R,5R)-pyrrolidine-2,5-diyl)dimethanol exerts its effects is primarily through its interaction with specific molecular targets. The hydroxymethyl groups can form hydrogen bonds with active sites of enzymes or receptors, influencing their activity. Additionally, the pyrrolidine ring can interact with hydrophobic pockets in proteins, further modulating their function. These interactions can lead to changes in biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Rel-((2R,5R)-pyrrolidine-2,5-diyl)dimethanol can be compared with other similar compounds such as:
(2R,5R)-2,5-dimethylpyrrolidine: Similar in structure but lacks the hydroxymethyl groups, leading to different reactivity and applications.
(2R,5R)-pyrrolidine-2,5-dicarboxylic acid: An oxidized form with carboxylic acid groups instead of hydroxymethyl groups, used in different chemical reactions and applications.
(2R,5R)-pyrrolidine-2,5-dialdehyde: Another oxidized form with aldehyde groups, used as an intermediate in organic synthesis.
The uniqueness of this compound lies in its specific stereochemistry and the presence of hydroxymethyl groups, which confer distinct chemical properties and reactivity compared to its analogs.
Eigenschaften
Molekularformel |
C6H13NO2 |
|---|---|
Molekulargewicht |
131.17 g/mol |
IUPAC-Name |
[(2R,5R)-5-(hydroxymethyl)pyrrolidin-2-yl]methanol |
InChI |
InChI=1S/C6H13NO2/c8-3-5-1-2-6(4-9)7-5/h5-9H,1-4H2/t5-,6-/m1/s1 |
InChI-Schlüssel |
ITNFYTQOVXXQNN-PHDIDXHHSA-N |
Isomerische SMILES |
C1C[C@@H](N[C@H]1CO)CO |
Kanonische SMILES |
C1CC(NC1CO)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[5-(4-chlorophenyl)-1H-pyrazol-3-yl]methanamine](/img/structure/B13535303.png)


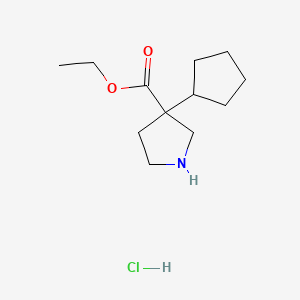

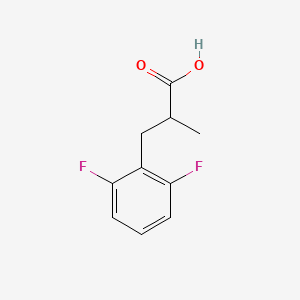
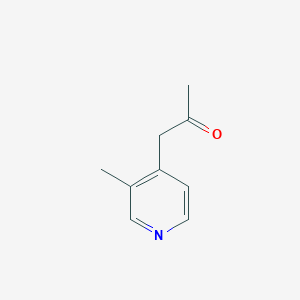
![[1,1'-Biphenyl]-4-ylmethanesulfonamide](/img/structure/B13535349.png)

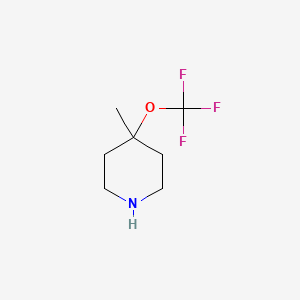
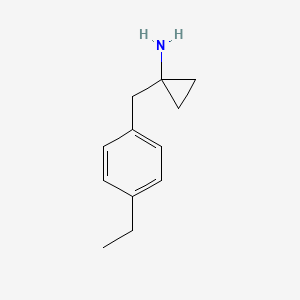
![4-Boc-decahydropyrido[4,3-f][1,4]oxazepine](/img/structure/B13535369.png)
